4-Hydroxy Trimethoprim-13C3

Description

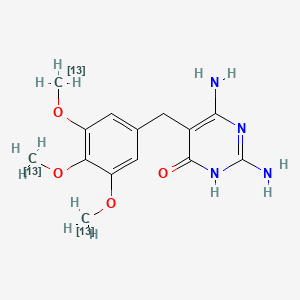

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H18N4O4 |

|---|---|

Molecular Weight |

309.30 g/mol |

IUPAC Name |

2,4-diamino-5-[[3,4,5-tri((113C)methoxy)phenyl]methyl]-1H-pyrimidin-6-one |

InChI |

InChI=1S/C14H18N4O4/c1-20-9-5-7(6-10(21-2)11(9)22-3)4-8-12(15)17-14(16)18-13(8)19/h5-6H,4H2,1-3H3,(H5,15,16,17,18,19)/i1+1,2+1,3+1 |

InChI Key |

FYJKTYLNKCUCLP-VMIGTVKRSA-N |

Isomeric SMILES |

[13CH3]OC1=CC(=CC(=C1O[13CH3])O[13CH3])CC2=C(N=C(NC2=O)N)N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=C(N=C(NC2=O)N)N |

Origin of Product |

United States |

Contextual Significance of Trimethoprim Metabolites in Drug Metabolism Studies

The study of drug metabolism is fundamental to understanding the efficacy and disposition of a pharmaceutical compound within a biological system. Trimethoprim (B1683648), an antibiotic that functions by inhibiting dihydrofolate reductase, undergoes significant metabolic transformation in the body, primarily in the liver. drugbank.comnih.gov Approximately 10-20% of a Trimethoprim dose is metabolized into various compounds before excretion. drugbank.com

Synthetic Methodologies for Carbon 13 Labeled 4 Hydroxy Trimethoprim

Chemical Synthesis Pathways for Isotopic Incorporation

The predominant route for producing 4-Hydroxy Trimethoprim-13C3 involves multi-step chemical synthesis, which focuses on the precise introduction of Carbon-13 atoms into the molecular structure. These pathways are designed to maximize both chemical yield and the fidelity of isotopic enrichment.

The chemical synthesis of this compound typically commences with unlabeled Trimethoprim (B1683648) as the primary starting material. Trimethoprim itself is an aminopyrimidine antibiotic composed of a pyrimidine (B1678525) 2,4-diamine and a 1,2,3-trimethoxybenzene (B147658) moiety connected by a methylene (B1212753) bridge. nih.gov

The crucial step of isotopic labeling is achieved by introducing the Carbon-13 atoms during the hydroxy modification stage. This is accomplished using specific Carbon-13 enriched reagents. The selection of these precursors is vital for the successful incorporation of the isotope. Commonly utilized ¹³C-enriched precursors include:

Sodium cyanate-¹³C

Urea-¹³C

These precursors react with the hydroxyl group of Trimethoprim under controlled conditions to form the labeled intermediate, ultimately yielding the desired this compound.

The following table, derived from research findings, illustrates how varying reaction conditions can impact the yield and isotopic purity of the final product.

| Temperature | Catalyst Concentration (ZnCl₂) | Yield (%) | Isotopic Purity (%) |

|---|---|---|---|

| 60°C | 0.5 mol% | 72 | 93 |

| 80°C | 1.0 mol% | 85 | 89 |

| 70°C | No Catalyst | 68 | 95 |

Temperature and pH are critical, interdependent parameters in the synthesis of this compound. The reaction is typically conducted within a temperature range of 60–80°C. This temperature window is chosen to accelerate the rate of nucleophilic substitution required for the label incorporation without causing degradation of the pyrimidine ring structure.

Minimizing the formation of unwanted byproducts is a key challenge in achieving a high-purity final product. A primary concern is the thermal degradation of the pyrimidine ring, which can occur at temperatures exceeding 80°C. This degradation leads to the generation of desmethyl impurities, which are structurally similar to the target compound and can complicate purification efforts. Therefore, strict temperature control is essential. Furthermore, studies on related compounds have shown that other impurities, such as 2,4-diamino-6-hydroxypyrimidine, can form, although often in small amounts (<2%). Careful control of reaction stoichiometry and purification steps like chromatography are employed to remove these byproducts.

Reaction Optimization Strategies for Yield and Isotopic Fidelity

Enzymatic Labeling Approaches for Site-Specific ¹³C Incorporation

Enzymatic methods offer a highly specific alternative to chemical synthesis for isotopic labeling. These approaches leverage the precision of enzymes to incorporate isotopes at defined positions within a molecule, often with superior isotopic fidelity compared to purely chemical routes.

The biological activity of Trimethoprim is rooted in its potent inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid pathway. nih.govdrugbank.com This intimate relationship between the drug and the enzyme makes recombinant DHFR systems a prime candidate for enzymatic labeling strategies. Researchers have extensively studied DHFR mutants, particularly from Escherichia coli, to understand drug resistance and to engineer novel functionalities. acs.orgnih.gov

These engineered or mutated DHFR enzymes can be utilized for site-specific labeling. For example, studies have involved the creation of DHFR mutants with altered substrate binding pockets. acs.org One specific strategy involves engineering a cysteine residue near the trimethoprim-binding pocket, such as in the eDHFR:L28C mutant. researchgate.net This engineered nucleophile (the cysteine) can then be targeted for a specific covalent reaction, a principle that can be adapted for the site-specific attachment of a ¹³C-labeled moiety. researchgate.net While many studies use labeled enzymes to study the drug, the reverse—using the enzyme to modify the drug—is a key strategy in biocatalysis.

A multi-step chemoenzymatic pathway, such as one used for producing isotopically labeled dihydrofolates, can serve as a template for such syntheses. In that model, an enzyme like GTP cyclohydrolase I is used to catalyze the formation of a labeled pterin (B48896) ring. A similar concept could be applied where a specifically designed DHFR mutant or another suitable enzyme catalyzes the final hydroxylation and labeling step on a Trimethoprim precursor, ensuring high specificity and isotopic purity.

Biosynthetic Precursor Incorporation Strategies (e.g., Labeled Dihydrofolate)

The synthesis of 4-Hydroxy Trimethoprim-¹³C₃ can be approached through biosynthetic methods, which often involve the incorporation of isotopically labeled precursors. A notable strategy involves the use of ¹³C-labeled dihydrofolate (H₂F). nih.gov

A chemoenzymatic, multi-step, one-pot synthesis has been developed to produce ¹³C- and ¹⁵N-labeled dihydrofolates. nih.govcardiff.ac.uk This method starts from precursors like ¹³C-glucose, guanine, and p-aminobenzoyl-L-glutamic acid. nih.govcardiff.ac.uk The process boasts a high average yield for each of its 14 steps, exceeding 91%, and requires only a single purification step. nih.govcardiff.ac.uk This efficient synthesis provides the labeled dihydrofolate necessary for subsequent enzymatic reactions. nih.gov

Specifically, the synthesis of different isotopically labeled H₂Fs has been demonstrated. For instance, [6-¹³C]H₂F can be produced from [3-¹³C]D-glucose. cardiff.ac.uk The successful incorporation of the ¹³C isotope is confirmed through techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS) and ¹³C NMR spectroscopy. cardiff.ac.uk Similarly, other labeled versions such as [6,7,9-¹³C₃]H₂F and [5-¹⁵N][6,7,9-¹³C₃]H₂F have been synthesized using ¹³C₆-D-glucose and [7-¹⁵N]guanine, with their identities verified by HRMS and NMR spectroscopy. cardiff.ac.uk

These labeled dihydrofolates serve as substrates for dihydrofolate reductase (DHFR), the enzyme inhibited by trimethoprim. nih.gov By using engineered E. coli DHFR, it is possible to facilitate the production of the labeled trimethoprim derivative from these labeled precursors. This biosynthetic approach allows for the specific placement of ¹³C atoms within the molecule, which is crucial for its use in metabolic studies and as an internal standard. The biosynthesis of other complex natural products has also been successfully studied by incorporating ¹³C-labeled precursors like acetate. nih.govresearchgate.net

Quality Control and Validation of ¹³C Labeling

Ensuring the quality and validating the incorporation of the ¹³C label in 4-Hydroxy Trimethoprim-¹³C₃ is a critical step. This process involves assessing the isotopic purity and confirming the structural integrity of the final compound.

Assessment of Isotopic Purity

The primary technique for assessing isotopic purity is mass spectrometry (MS) . High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is a powerful tool for this purpose. cardiff.ac.ukresearchgate.net

The methodology involves the following key aspects:

High-Resolution Separation: Advances in time-of-flight (TOF) mass spectrometry provide high resolution, enabling the clear separation of peaks corresponding to different isotopologues (molecules that differ only in their isotopic composition). researchgate.netalmacgroup.com

Isotopic Pattern Analysis: The mass spectrum of a ¹³C-labeled compound will show a characteristic pattern of peaks. The relative intensities of the ion representing the fully labeled compound (e.g., M+3 for a ¹³C₃-labeled compound) and any less-labeled or unlabeled species are used to calculate the isotopic purity. researchgate.net

Correction for Natural Abundance: It is crucial to correct for the natural abundance of ¹³C (approximately 1.1%) in the unlabeled parts of the molecule and in the reagents used, which can contribute to the M+1, M+2, etc., peaks. researchgate.net A unified equation can be used to calculate the isotopic purity for various labeled compounds, including those with ¹³C, by removing the contributions from natural isotopes. researchgate.net

Table 1: Key Parameters for Isotopic Purity Assessment by LC-HRMS

| Parameter | Description | Relevance |

| Mass Resolution | The ability of the mass spectrometer to distinguish between ions of very similar mass-to-charge ratios. | High resolution is essential to separate the peaks of different isotopologues and avoid spectral overlap. almacgroup.com |

| Mass Accuracy | The closeness of the measured mass to the true mass. | High mass accuracy helps in the confident identification of the labeled compound and its isotopologues. almacgroup.com |

| Extracted Ion Chromatogram (EIC) | A chromatogram created by plotting the intensity of a specific m/z value over time. | Used to quantify the abundance of each specific isotopologue. almacgroup.com |

| Isotopic Distribution Calculator | Software tools that predict the theoretical isotopic pattern for a given molecular formula. | The experimental data is compared against the theoretical distribution to confirm the labeling and purity. almacgroup.com |

Confirmation of Structural Integrity

Once the isotopic purity is established, it is equally important to confirm that the ¹³C labeling process has not altered the chemical structure of the molecule. The primary method for this is Nuclear Magnetic Resonance (NMR) spectroscopy . pressbooks.pub

Both ¹H NMR and ¹³C NMR are employed:

¹³C NMR Spectroscopy: The most direct method to confirm the position of the ¹³C labels. pressbooks.pub In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a singlet. pressbooks.pub For 4-Hydroxy Trimethoprim-¹³C₃, the presence of enhanced signals at the chemical shifts corresponding to the three labeled carbon atoms confirms their location. The chemical shifts in ¹³C NMR are sensitive to the local electronic environment, providing a fingerprint of the carbon skeleton. pressbooks.pubncssm.edu

¹H NMR Spectroscopy: While ¹H NMR primarily provides information about the protons in the molecule, it can also indirectly confirm the structural integrity. The chemical shifts and coupling patterns of the protons should be consistent with the known structure of 4-Hydroxy Trimethoprim.

2D NMR Techniques: More advanced 2D NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign the ¹H and ¹³C signals and confirm the connectivity between atoms. cardiff.ac.uknih.gov For instance, an ¹H-¹³C HMBC spectrum can show correlations between protons and the labeled carbons, confirming the label positions within the molecular framework. cardiff.ac.uk The use of ¹³C-¹³C COSY experiments on highly enriched samples can even show direct carbon-carbon couplings, providing unambiguous evidence of the carbon backbone structure. researchgate.net

Table 2: NMR Methods for Structural Integrity Confirmation

| NMR Technique | Information Provided | Application to 4-Hydroxy Trimethoprim-¹³C₃ |

| ¹³C NMR | Direct observation of the carbon skeleton and the position of ¹³C labels. pressbooks.pub | Confirms the incorporation of ¹³C at the three intended positions by showing significantly enhanced signals at their specific chemical shifts. |

| ¹H NMR | Information on the proton environment and structural arrangement. | Verifies that the overall structure of the molecule is maintained after the labeling process by comparing the spectrum to that of an unlabeled standard. |

| ¹H-¹³C HSQC/HMBC | Correlation between protons and carbons (directly bonded in HSQC, long-range in HMBC). cardiff.ac.uk | Unambiguously assigns the ¹H and ¹³C signals and confirms the location of the ¹³C labels relative to specific protons in the molecule. |

By combining high-resolution mass spectrometry for isotopic purity assessment and a suite of NMR techniques for structural validation, the quality and integrity of the synthesized 4-Hydroxy Trimethoprim-¹³C₃ can be rigorously confirmed, ensuring its suitability for use in sensitive analytical and metabolic research applications.

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) has become an indispensable tool for the analysis of this compound, a stable isotope-labeled derivative of a trimethoprim metabolite. Its distinct mass signature, resulting from the incorporation of three carbon-13 atoms, allows for its use as an internal standard in quantitative studies. Various MS-based methodologies are employed to ensure accurate identification, characterization, and quantification in complex matrices.

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS)

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) is a powerful technique that combines the separation capabilities of liquid chromatography with the high mass accuracy and resolution of modern mass spectrometers. semanticscholar.org This approach is crucial for the unambiguous identification and quantification of this compound, especially in biological and environmental samples. nih.govnih.gov

A key feature of LC-HRMS is its ability to provide accurate mass measurements, which are fundamental for determining the elemental composition of an analyte. For this compound, obtaining a high-resolution mass spectrum allows for the precise determination of its molecular weight. This data is then used to deduce a molecular formula that is consistent with the measured mass, significantly increasing the confidence in compound identification. nih.gov

Table 1: Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁¹³C₃H₁₈N₄O₄ |

| Molecular Weight | 309.3 g/mol |

| IUPAC Name | 2,6-diamino-5-[[3,4,5-tri(methoxy)phenyl]methyl]-1H-pyrimidin-4-one-13C3 |

This table presents the fundamental molecular properties of this compound.

The incorporation of three ¹³C atoms in this compound results in a unique isotopic distribution pattern in its mass spectrum. Isotopic pattern analysis involves comparing the experimentally observed isotopic distribution with the theoretical distribution calculated for a given elemental composition. This comparison serves as a powerful tool to validate the number of carbon atoms, and specifically the presence of the three ¹³C labels, within the molecule, further confirming its identity. nih.gov

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions are subjected to multiple rounds of mass analysis, typically involving fragmentation. thermofisher.com This process, also known as collision-induced dissociation (CID) or collisionally activated dissociation (CAD), involves accelerating ions and colliding them with neutral gas molecules to induce fragmentation. wikipedia.org The resulting fragment ions provide valuable structural information about the precursor ion. researchgate.net

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive quantification method performed on triple quadrupole mass spectrometers. creative-proteomics.com In an MRM experiment, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. researchgate.net The high specificity of monitoring a particular precursor-to-product ion transition minimizes background interference, enabling accurate and precise quantification of this compound, even at low concentrations in complex mixtures. nih.govnih.gov The use of stable isotope-labeled standards, such as this compound, is crucial for correcting for matrix effects and improving the accuracy of quantification. researchgate.net

Table 2: Exemplary MRM Transitions for Trimethoprim and its Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Trimethoprim | 291.1 | 230.1 |

| 4-Hydroxy Trimethoprim | 307.1 | 246.1 |

| 1-Hydroxy Trimethoprim | 307.1 | 246.1 |

| 3-Desmethyl Trimethoprim | 277.1 | 216.1 |

| Trimethoprim N-1-oxide | 307.1 | 290.1 |

| Trimethoprim N-3-oxide | 307.1 | 290.1 |

This table illustrates typical MRM transitions that could be adapted for the quantification of this compound and related compounds. The specific transitions for the ¹³C₃-labeled compound would be shifted by approximately 3 Da.

All Ion Fragmentation (AIF) and Higher-Energy Collisional Dissociation (HCD) are advanced fragmentation techniques used for structural elucidation. AIF involves fragmenting all ions within a specified mass range, providing a comprehensive fragmentation spectrum. HCD is a beam-type collision-activated dissociation technique that is not limited by the low-mass cutoff inherent to ion trap CID, allowing for the detection of a wider range of fragment ions. thermofisher.comnih.gov These techniques are particularly valuable for confirming the structure of this compound by providing detailed fragmentation patterns that can be pieced together to verify the connectivity of atoms within the molecule. The higher collisional energies used in HCD can lead to more extensive fragmentation, revealing more detailed structural information. nih.gov

Comparative Fragmentation Patterns with Unlabeled Analogues

Mass spectrometry is a cornerstone technique for the analysis of this compound. When subjected to tandem mass spectrometry (MS/MS), both the labeled compound and its unlabeled analogue, 4-Hydroxy Trimethoprim, undergo fragmentation in a predictable manner, producing a characteristic pattern of product ions. The key distinction in the fragmentation pattern of this compound is a mass shift of +3 Da (Daltons) in the precursor ion and in any fragment ions that retain the ¹³C-labeled methoxy (B1213986) groups.

For instance, in positive ion electrospray mass spectrometry, unlabeled Trimethoprim typically shows a protonated parent ion [M+H]⁺ at an m/z of 291. researchgate.net A common fragmentation pathway involves the loss of a methyl group from one of the methoxy moieties. In contrast, this compound, with its three ¹³C atoms incorporated into the methoxy groups, would exhibit a protonated parent ion at m/z 294. The fragmentation pattern would mirror that of the unlabeled compound but with the corresponding mass shifts for fragments containing the stable isotopes.

A detailed analysis of the fragmentation of Trimethoprim and related compounds reveals that the fragmentation can lead to the formation of both even-electron and radical cations. nih.gov The fragmentation of 4-Hydroxy Trimethoprim would be expected to follow similar pathways. A major fragment ion for Trimethoprim is observed at m/z 230. researchgate.net For 4-Hydroxy Trimethoprim, with a molecular weight of 306.13 g/mol , a significant fragment ion would be anticipated at a different m/z value. The mass spectrum of 4-Hydroxytrimethoprim shows a precursor ion at m/z 307.1401. ufz.de The introduction of the three ¹³C atoms in this compound would result in a precursor ion at approximately m/z 310. Any fragments retaining the trimethoxybenzyl moiety would also exhibit this +3 Da shift, providing a clear signature for the labeled compound.

Table 1: Comparative Fragmentation Data

| Compound | Precursor Ion (m/z) | Key Fragment Ion(s) (m/z) | Mass Shift (Da) |

| 4-Hydroxy Trimethoprim | 307.1401 ufz.de | Varies based on structure | N/A |

| 4-Hydroxy Trimethoprim-¹³C₃ | ~310 | Varies, shifted by +3 | +3 |

| Trimethoprim | 291 researchgate.net | 230 researchgate.net | N/A |

| Trimethoprim-¹³C₃ | 294 nih.gov | 233 | +3 |

Isotope Dilution Mass Spectrometry as Internal Standard Methodology

Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that utilizes stable isotope-labeled compounds as internal standards to achieve high accuracy and precision. nih.gov this compound is an ideal internal standard for the quantification of its unlabeled counterpart, 4-Hydroxy Trimethoprim. pubcompare.ai This is because its chemical and physical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. researchgate.net

Biological matrices, such as plasma and urine, are complex mixtures that can significantly interfere with the ionization of an analyte in the mass spectrometer's source, a phenomenon known as matrix effects. nih.gov Ion suppression, a common matrix effect, occurs when co-eluting endogenous compounds compete with the analyte for ionization, leading to a decreased signal and inaccurate quantification. chromatographyonline.com

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these effects. researchgate.net Because the internal standard co-elutes with the analyte and has the same ionization efficiency, any suppression or enhancement of the signal will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the analyte's signal to the internal standard's signal, the variability introduced by matrix effects is normalized, leading to a more accurate and reliable measurement.

The primary advantage of using this compound as an internal standard in IDMS is the ability to achieve precise and accurate quantification in complex biological fluids. nih.govnih.gov The internal standard is added to the sample at a known concentration at the beginning of the analytical process. It then experiences the same sample preparation steps, including extraction and potential derivatization, as the endogenous analyte.

Any loss of analyte during these procedures will be mirrored by a proportional loss of the internal standard. Consequently, the ratio of the analyte to the internal standard remains constant. This allows for the construction of a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. This method has been successfully applied for the quantification of Trimethoprim and its metabolites in various biological samples. nih.govnih.gov The precision and accuracy of such methods are typically within 15% of the nominal values, even at the lower limit of quantification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including isotopically labeled compounds like this compound. ekb.egnih.gov By providing detailed information about the chemical environment of each atom in a molecule, NMR confirms the identity and purity of the synthesized compound.

¹³C NMR spectroscopy directly probes the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, the signals corresponding to the three methoxy carbons will be significantly enhanced due to the ¹³C enrichment. chemicalbook.com This provides a direct confirmation of the successful incorporation of the stable isotopes at the intended positions. The chemical shifts of these labeled carbons will be very similar to those in the unlabeled compound, but their signal intensity will be much greater.

Two-dimensional (2D) NMR techniques, such as ¹³C-¹³C INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) and ¹³C-¹H HSQC (Heteronuclear Single Quantum Coherence), are crucial for confirming the precise location of the ¹³C labels.

¹³C-¹H Correlation (HSQC/HMQC): This experiment establishes correlations between protons and the carbons to which they are directly attached. For this compound, strong correlations would be observed between the protons of the methoxy groups and their corresponding ¹³C-labeled carbons. This confirms that the labels are on the methoxy groups.

¹³C-¹³C Correlation (INADEQUATE): While challenging due to the low natural abundance of ¹³C, the high enrichment in this compound makes it feasible to observe correlations between adjacent ¹³C atoms. This can definitively confirm the connectivity of the carbon backbone.

These advanced NMR methods, in conjunction with mass spectrometry, provide a comprehensive characterization of this compound, ensuring its suitability as a high-quality internal standard for demanding analytical applications.

Chromatographic Separation Techniques

Chromatographic methods are central to distinguishing this compound from its parent compound and other metabolites. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques, offering the necessary resolution and sensitivity for complex sample analysis. nih.govnih.gov

HPLC methods have been extensively developed for the determination of Trimethoprim and its oxidative metabolites, including the 4-hydroxy variant. nih.gov These methods are designed to achieve effective separation from a mixture of related compounds in biological samples like cell culture media and microsomal incubation mixtures. nih.gov

A common approach involves using a C18 reversed-phase column for separation, coupled with UV detection for quantification. nih.gov For instance, one established method utilizes a C18 radial-compression column with UV detection at 230 nm, which successfully separates Trimethoprim, 3'-hydroxy-TMP, 4'-hydroxy-TMP, and α-hydroxy-TMP. nih.gov Another method developed for determining Trimethoprim in human plasma uses a Synergi Polar-RP column with UV detection at 280 nm. nih.gov The selection of specific HPLC parameters is critical for achieving desired chromatographic performance, including resolution, peak shape, and run time.

To achieve higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC, Ultra-Performance Liquid Chromatography (UPLC), also referred to as Ultra-High Performance Liquid Chromatography (UHPLC), is employed. nih.gov These systems utilize columns with smaller particle sizes (typically under 2 μm), which allows for more efficient separation.

A validated UHPLC-MS/MS method for quantifying Trimethoprim and five of its metabolites in human plasma demonstrates the power of this technique. nih.gov The method achieves chromatographic separation in less than eight minutes using a biphenyl (B1667301) column, which offers different selectivity compared to standard C18 phases. nih.gov The use of tandem mass spectrometry (MS/MS) for detection provides high specificity and sensitivity, which is essential when analyzing complex biological samples. nih.gov The this compound isotope would be distinctly measured by the mass spectrometer, allowing it to serve as a precise internal standard.

The choice of mobile and stationary phases is paramount for the successful chromatographic separation of this compound and related compounds. Stationary phases like C18 and biphenyl are commonly used. nih.govnih.gov C18 columns provide general-purpose hydrophobic retention, while biphenyl columns can offer enhanced retention and unique selectivity for aromatic and moderately polar compounds.

Mobile phase optimization involves adjusting the solvent composition (e.g., methanol (B129727), acetonitrile), pH, and additives to achieve the best separation. researchgate.net For instance, a mobile phase consisting of a phosphate (B84403) buffer, acetonitrile (B52724), and methanol in a 65:20:15 ratio has been used effectively. scirp.org In other methods, modifiers like formic acid are added to the mobile phase to improve peak shape and ionization efficiency, particularly for mass spectrometry detection. nih.govresearchgate.net One study systematically tested different ratios of aqueous and organic phases, replacing acetonitrile with methanol and adding trifluoroacetic acid to the aqueous phase to narrow the chromatographic peaks and improve resolution. researchgate.net

Sample Preparation and Extraction Protocols for In Vitro Systems

Effective sample preparation is a critical prerequisite for reliable quantification, aiming to isolate the analyte from interfering matrix components found in in vitro systems such as cell cultures and microsomal incubations. nih.gov

Solid Phase Extraction (SPE) is a widely used technique for cleaning up and concentrating analytes from complex aqueous samples. researchgate.netnih.gov This method offers high recovery rates and cleaner extracts compared to other techniques. For the analysis of Trimethoprim and its metabolites, cartridges with hydrophilic-lipophilic balanced (HLB) resins are often employed, as they can retain a wide range of compounds. nih.gov

In one protocol, analytes were extracted from water using an HLB resin and then eluted with acidified methanol containing 0.1% formic acid, yielding recoveries generally above 90%. nih.gov Another method utilized polystyrene-divinylbenzene extraction disks, where the sample pH was adjusted to 3 before extraction and the retained analytes were eluted with ethanol. researchgate.net

Liquid-liquid extraction (LLE) and the related technique of protein precipitation are fundamental methods for sample preparation. Protein precipitation is a straightforward approach often used for plasma or cell culture media samples. nih.govscirp.org This involves adding a precipitating agent, such as a strong acid or an organic solvent, to denature and remove proteins.

For example, a simple and rapid method involves adding perchloric acid to plasma samples to precipitate proteins. nih.govscirp.org The mixture is vortexed and then centrifuged, after which the clear supernatant containing the analyte is collected for injection into the HPLC system. scirp.org While effective for cleanup, it is important to note that some metabolites, such as certain Trimethoprim N-oxides, may be prone to decomposition during liquid extraction procedures, highlighting the need for careful method validation. nih.gov Derivatization is not commonly reported for the analysis of 4-Hydroxy Trimethoprim, as modern detection methods like tandem mass spectrometry typically provide sufficient sensitivity and specificity without this additional step.

Rationale for Research Focus on 4 Hydroxy Trimethoprim 13c3 As a Tracermolecule

The specific focus on 4-Hydroxy Trimethoprim-13C3 in research is driven by its utility as a highly specialized analytical tool. It is designed to specifically aid in the study of one of Trimethoprim's key metabolic pathways.

The rationale for its use can be summarized in two main points:

Accurate Quantification of a Key Metabolite : As an ideal internal standard, this compound enables the precise and accurate measurement of the endogenous levels of the 4-Hydroxy Trimethoprim (B1683648) metabolite in various biological matrices like plasma and urine. smolecule.com This is crucial for detailed pharmacokinetic analyses and for understanding inter-individual variability in drug metabolism.

Specific Metabolic Pathway Tracing : The compound can be used in studies designed to investigate the specific enzymatic processes (e.g., by cytochrome P450 enzymes) responsible for the 4-hydroxylation of Trimethoprim. drugbank.com By tracking the labeled molecule, researchers can gain insights into the dynamics and potential bioactivation of this particular metabolic route. smolecule.comchildrensmercy.org

In essence, this compound provides a level of analytical certainty and specificity that is often unattainable with other methods, facilitating a deeper understanding of Trimethoprim's metabolic fate.

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₁ (¹³C)₃ H₁₈ N₄ O₄ | |

| Molecular Weight | 309.32 | scbt.com |

| Isotope | Carbon-13 (¹³C) | |

| Parent Compound | 4-Hydroxy Trimethoprim | |

| Primary Application | Internal standard for mass spectrometry; Metabolic pathway studies |

Applications of 4 Hydroxy Trimethoprim 13c3 in Mechanistic Drug Metabolism Research

Elucidation of Trimethoprim (B1683648) Metabolic Pathways and Intermediates

The biotransformation of the antibiotic Trimethoprim is complex, involving multiple Phase I and Phase II reactions that alter its structure and facilitate its excretion. wikipedia.org Research has identified several key metabolites, including products of oxidation and conjugation. nih.govku.edu The elucidation of these pathways relies on the ability to unambiguously identify and quantify each metabolite in complex biological matrices like plasma, urine, and liver microsome incubations. 4-Hydroxy Trimethoprim-13C3 is instrumental in this process, not as a substance administered to trace the entire pathway, but as a high-fidelity internal standard for its non-labeled counterpart, 4-Hydroxy Trimethoprim (also known as 4'-desmethyl-Trimethoprim). This ensures that measurements of this key metabolite are not skewed by sample preparation inconsistencies or instrumental variations, providing the accuracy needed to map the metabolic landscape of the parent drug, Trimethoprim.

Phase I metabolism of Trimethoprim primarily involves oxidative reactions catalyzed by the cytochrome P450 (P450) enzyme system in the liver. nih.govku.edu These biotransformations introduce or expose functional groups on the Trimethoprim molecule, generally increasing its polarity and preparing it for subsequent Phase II reactions. The main oxidative pathways include hydroxylation, O-demethylation, and N-oxidation. ku.edudrugbank.com

The most significant oxidative metabolic pathway for Trimethoprim involves the O-demethylation of the methoxy (B1213986) groups on its trimethoxybenzyl ring. nih.govdrugbank.com In vitro studies using human liver microsomes have shown that 3'-desmethyl-Trimethoprim and 4'-desmethyl-Trimethoprim are the most abundant metabolites formed. nih.gov The 4'-desmethyl metabolite, correctly named 4-Hydroxy Trimethoprim, is a phenolic compound formed by the removal of a methyl group at the 4-position of the benzyl ring. ku.edu

The quantification of 4-Hydroxy Trimethoprim is fundamental to understanding the kinetics of this primary metabolic route. This is the specific application where this compound is critically important. By adding a known quantity of this compound to a biological sample, it serves as an internal standard during mass spectrometric analysis. Because it is chemically identical to the actual metabolite but has a distinct mass due to the ¹³C isotopes, it allows for highly accurate and precise measurement of the 4-Hydroxy Trimethoprim produced. scbt.com This precise quantification helps researchers determine the rate of formation and relative importance of this pathway compared to others.

Table 1: Major O-Demethylation Metabolites of Trimethoprim

| Metabolite Name | Position of Demethylation | Pathway | Relative Abundance |

| 3'-desmethyl-Trimethoprim | 3'-methoxy group | Phase I Oxidation | Major (~65% of total metabolites) nih.govdrugbank.com |

| 4'-desmethyl-Trimethoprim (4-Hydroxy Trimethoprim) | 4'-methoxy group | Phase I Oxidation | Major (~25% of total metabolites) nih.govdrugbank.com |

In addition to hydroxylation and demethylation, Trimethoprim can undergo oxidation at the nitrogen atoms within its pyrimidine (B1678525) ring. ku.edumedchemexpress.com This N-oxidation process leads to the formation of two primary metabolites: Trimethoprim-1-N-oxide and Trimethoprim-3-N-oxide. nih.govdrugbank.com These are generally considered minor products of Trimethoprim metabolism. drugbank.com Studies have indicated that the formation of Trimethoprim-1-N-oxide is predominantly catalyzed by the enzyme CYP1A2 in human liver microsomes. medchemexpress.com A comprehensive metabolic profile requires the quantification of these minor metabolites alongside the major ones to account for all clearance pathways.

Following Phase I oxidation, the newly formed polar functional groups on Trimethoprim metabolites, such as the hydroxyl group on 4-Hydroxy Trimethoprim, can serve as sites for Phase II conjugation reactions. drughunter.com These reactions involve the attachment of endogenous molecules, such as glucuronic acid, which significantly increases the water solubility of the metabolite and facilitates its rapid elimination from the body, primarily via urine. drughunter.comnih.gov

Table 2: Summary of Trimethoprim Metabolic Pathways

| Phase | Reaction Type | Key Metabolites |

| Phase I | O-Demethylation | 3'-desmethyl-Trimethoprim, 4'-desmethyl-Trimethoprim |

| Phase I | N-Oxidation | Trimethoprim-1-N-oxide, Trimethoprim-3-N-oxide |

| Phase I | Methylene (B1212753) Hydroxylation | α-hydroxy-Trimethoprim |

| Phase II | Glucuronidation | 4-Hydroxy Trimethoprim Glucuronide |

Identification of Phase II Conjugation Reactions

Sulfation Pathway Investigation

Sulfation, a phase II metabolic reaction, is catalyzed by sulfotransferase (SULT) enzymes and plays a role in the detoxification and elimination of various compounds. Investigating the potential for a drug metabolite to undergo sulfation is a key aspect of drug development.

Research has identified hydroxy-trimethoprim as a substrate for the human fetal sulfotransferase SULT1C4 scholaris.canih.gov. The specific activity of SULT1C4 toward hydroxy-trimethoprim was determined to be 0.943 nmol/min/mg at a substrate concentration of 250 µM nih.gov. This finding suggests that sulfation is a relevant metabolic pathway for the hydroxy metabolites of trimethoprim. The use of this compound in such studies would be critical for confirming and quantifying the formation of its sulfate conjugate in complex biological matrices. The stable isotope label allows for unambiguous detection and quantification of the labeled sulfate metabolite, distinguishing it from any potential background interference nih.gov. Furthermore, studies in plants have also identified sulfate conjugates of trimethoprim metabolites, indicating that sulfation is a conserved metabolic route nih.gov.

The chemically synthesized sulfate of hydroxy-trimethoprim has been found to be reactive, which underscores the importance of studying this pathway as it could be implicated in adverse drug reactions scholaris.ca.

Tracing Sequential Metabolic Transformations

Understanding the complete metabolic map of a drug involves identifying not only the primary metabolites but also the subsequent, or sequential, transformations they undergo. Stable isotope-labeled compounds are instrumental in elucidating these complex metabolic chains dntb.gov.uamdpi.com.

This compound, as a primary metabolite of trimethoprim, can be used to trace its progression through further metabolic steps. For instance, a study on the biotransformation of trimethoprim in lettuce identified several sequential metabolic processes where an initial metabolite was incorporated into a larger conjugate in a subsequent step nih.gov. This demonstrates the principle of tracing such transformations.

In human metabolism studies, this compound could be administered to in vitro systems, such as human liver microsomes or hepatocytes, or used in in vivo studies. By tracking the mass shift corresponding to the 13C3-label, researchers can identify and structurally characterize downstream metabolites, such as glucuronide or sulfate conjugates of 4-hydroxy trimethoprim, or products of further oxidation. This provides a clear and unambiguous picture of the metabolic cascade, which is essential for a comprehensive understanding of the drug's disposition and potential for drug-drug interactions.

Identification and Characterization of Contributing Enzyme Systems

The biotransformation of trimethoprim is a complex process involving multiple enzyme systems. Identifying the specific enzymes responsible for its metabolism is fundamental to predicting its pharmacokinetic behavior and potential for drug-drug interactions.

Role of Cytochrome P450 (CYP) Isoforms (e.g., CYP3A4, CYP2C9, CYP1A1)

The cytochrome P450 superfamily of enzymes is a major contributor to the metabolism of a wide range of xenobiotics, including trimethoprim. In vitro studies have been conducted to pinpoint the specific CYP isoforms involved in its oxidative biotransformation drugbank.comnih.gov.

CYP3A4 and CYP2C9 have been identified as the most significant contributors to the primary metabolism of trimethoprim drugbank.comnih.govnih.gov. CYP3A4 is predominantly responsible for the formation of several metabolites, including 1-N-oxide-TMP, Cα-OH-TMP, and Cα-NAC-TMP nih.govnih.gov. This isoform also makes a major contribution to the 4'-demethylation of trimethoprim nih.govnih.gov.

CYP2C9 is primarily involved in the 3'-demethylation of trimethoprim nih.govnih.gov. The formation of 3'-desmethyl-TMP has been shown to correlate with CYP2C9 activity nih.gov.

CYP1A2 has been found to play a role in the formation of 3-N-oxide-TMP nih.govnih.gov. Additionally, studies have shown that CYP1A1 can catalyze the formation of Cα-OH-TMP nih.gov. Other P450 isoforms, such as CYP2B6, CYP2C19, and CYP2D6, have also demonstrated the ability to catalyze the demethylation of trimethoprim nih.govacs.orgnih.gov.

The kinetics of metabolite formation provide insight into the efficiency of the enzymatic reactions. Studies using human liver microsomes (HLMs) and cDNA-expressed CYP2C9 and CYP3A4 have determined the kinetic parameters for the formation of the primary metabolites of trimethoprim nih.gov. The formation of these metabolites was found to be consistent with single-enzyme Michaelis-Menten kinetics nih.govnih.gov.

The substrate specificity of CYP enzymes can be complex. For example, CYP3A4 is known for its large and flexible active site, which can lead to substrate-dependent interaction patterns researchgate.netsemanticscholar.org.

Table 1: Enzyme Kinetics of Trimethoprim Metabolite Formation

| Metabolite | Enzyme System | Km (µM) | Vmax (pmol/min/mg protein) |

|---|---|---|---|

| 1-NO-TMP | Pooled HLMs | 658 ± 104 | 129 ± 11 |

| 3-NO-TMP | Pooled HLMs | 1140 ± 290 | 79 ± 12 |

| 3'-Desmethyl-TMP | Pooled HLMs | 586 ± 127 | 108 ± 12 |

| 4'-Desmethyl-TMP | Pooled HLMs | 871 ± 200 | 118 ± 15 |

| Cα-OH-TMP | Pooled HLMs | 511 ± 131 | 55 ± 6 |

| Cα-NAC-TMP | Pooled HLMs | 563 ± 159 | 24 ± 3 |

| 3'-Desmethyl-TMP | CYP2C9 | 572 ± 165 | 29 ± 4 |

Data sourced from Goldman et al., 2015 nih.gov

Inhibitor screening is a common strategy to identify the contribution of specific enzymes to a metabolic pathway. By using selective inhibitors of known CYP isoforms, the extent to which a particular metabolic reaction is blocked can be determined.

Studies have utilized selective P450 inhibitors to elucidate the roles of different isoforms in trimethoprim metabolism. For instance, ketoconazole, a potent inhibitor of CYP3A4, was found to inhibit the formation of 4'-desmethyl-TMP by up to 50% nih.govnih.gov. Similarly, sulfaphenazole, a selective inhibitor of CYP2C9, inhibited the 3'-demethylation of trimethoprim by up to 40% nih.govnih.gov. The formation of 3-NO-TMP was inhibited by α-naphthoflavone, pointing to the involvement of CYP1A2 nih.govnih.gov.

Interestingly, trimethoprim itself can act as an inhibitor of certain CYP isoforms. It has been shown to be a selective inhibitor of CYP2C8 nih.govresearchgate.net.

Table 2: Inhibitory Effects of Trimethoprim and Related Compounds on CYP Isoforms

| Inhibitor | CYP Isoform | Test System | IC50 (µM) | Ki (µM) |

|---|---|---|---|---|

| Trimethoprim | CYP2C8 | Human Liver Microsomes | 54 | 32 |

| Trimethoprim | CYP2C8 | Recombinant CYP2C8 | 75 | - |

| Sulfamethoxazole | CYP2C9 | Human Liver Microsomes | 544 | 271 |

Data sourced from Wen et al., 2002 nih.gov

Involvement of Non-CYP Enzymes in Trimethoprim Metabolism

While cytochrome P450 enzymes are major players in the metabolism of trimethoprim, non-CYP enzymes also contribute to its biotransformation. These pathways are important for the complete clearance of the drug and its metabolites.

As mentioned previously, the sulfotransferase SULT1C4 is capable of metabolizing hydroxy-trimethoprim, representing a non-CYP mediated pathway scholaris.canih.gov. This highlights the role of phase II conjugation in the metabolism of trimethoprim's hydroxylated metabolites.

In addition to sulfation, glucuronidation is another important phase II metabolic pathway. A recent pharmacometabolomics study in kidney transplant recipients identified glucuronide conjugates of trimethoprim nih.gov. This finding confirms the involvement of UDP-glucuronosyltransferase (UGT) enzymes in the metabolism of trimethoprim, further expanding the understanding of its non-CYP mediated clearance mechanisms.

In Vitro Metabolic Stability and Biotransformation Studies

In vitro models are fundamental to predicting a drug's metabolic fate in the body. This compound is utilized in these systems as an internal standard to accurately measure the formation and subsequent reactions of its unlabeled analogue, 4-Hydroxy Trimethoprim (also known as 4'-desmethyl-TMP), a primary metabolite of Trimethoprim.

Subcellular fractions of the liver are widely used to investigate the enzymatic processes involved in drug metabolism. Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I enzymes, particularly cytochrome P450 (CYP) enzymes. thermofisher.com Human liver microsomes (HLMs) have been instrumental in studying the oxidative biotransformation of Trimethoprim. nih.govnih.gov Incubations of Trimethoprim with HLMs in the presence of an NADPH-generating system lead to the formation of several primary metabolites, including 4'-desmethyl-TMP. nih.gov Studies have shown that multiple CYP isoforms, including CYP3A4 and CYP2C9, are significant contributors to the primary metabolism of TMP. nih.govnih.gov Specifically, CYP3A4 appears to make a major contribution to TMP 4'-demethylation. nih.govnih.gov

The S9 fraction is the supernatant obtained after centrifuging a liver homogenate at 9000g and contains both the microsomal and cytosolic fractions. nih.govresearchgate.net This composition allows for the study of both Phase I and Phase II metabolic reactions, as it includes cytosolic enzymes like sulfotransferases (SULTs) and glutathione transferases (GSTs) in addition to the microsomal CYPs and UDP-glucuronosyltransferases (UGTs). thermofisher.comnih.gov The use of S9 fractions provides a more comprehensive metabolic profile compared to microsomes alone, which can be crucial for understanding the complete biotransformation pathway of a drug. nih.govresearchgate.net

| Subcellular Fraction | Enzyme Content | Primary Application | Reference |

|---|---|---|---|

| Liver Microsomes | Phase I (CYPs, FMOs) and some Phase II (UGTs) enzymes. | Studies on oxidative metabolism, metabolic stability, and CYP inhibition. | thermofisher.com |

| S9 Fraction | Phase I (microsomal) and Phase II (cytosolic and microsomal) enzymes. | Broader metabolic profiling, including both oxidation and conjugation reactions. | nih.govresearchgate.net |

Isolated hepatocytes are considered the "gold standard" for in vitro drug metabolism studies because they contain the full complement of metabolic enzymes and cofactors within an intact cellular environment. nih.gov This system allows for the investigation of integrated metabolic pathways, including the interplay between Phase I and Phase II reactions and the role of drug transporters, which is not possible with subcellular fractions. nih.gov

Long-term cell culture models, such as co-cultures of human hepatocytes, provide an extended window to study the metabolism of low-clearance compounds. d-nb.info These models have demonstrated metabolic activities for key enzymes like CYP3A4 that are comparable to traditional hepatocyte suspension cultures. d-nb.info The use of such models enables a more accurate prediction of human drug clearance and the formation of metabolites like 4-Hydroxy Trimethoprim over time. d-nb.info The application of this compound in these systems as an analytical standard is essential for generating reliable quantitative data on metabolite formation and turnover.

While the liver is the primary site of drug metabolism, other tissues such as the lung and skin are also metabolically active and can be sites of drug-induced adverse reactions. childrensmercy.org Research using S9 fractions from human liver, lung, and skin has revealed differential metabolism of Trimethoprim in these tissues. childrensmercy.org Such studies are critical because adverse reactions to Trimethoprim-containing medications can manifest as lung injury or skin rashes. childrensmercy.orgnih.gov

Findings indicate that primary metabolites of Trimethoprim, initially formed in the liver, can undergo further bioactivation in extrahepatic tissues like the lung and skin. childrensmercy.org This tissue-specific metabolism can lead to the formation of unique or higher concentrations of reactive metabolites locally, providing a mechanistic link to organ-specific toxicity. childrensmercy.org The use of this compound in these comparative studies would allow for precise quantification of its formation and subsequent reactions across different tissues.

Mechanistic Insights into Reactive Metabolite Formation

The formation of chemically reactive metabolites is a key mechanism underlying many idiosyncratic adverse drug reactions. nih.gov These electrophilic species can covalently bind to cellular macromolecules like proteins, which may lead to direct cellular toxicity or trigger an immune response. childrensmercy.orgnih.gov

To detect and identify reactive intermediates, trapping experiments are performed using nucleophilic agents. Glutathione (GSH), a ubiquitous endogenous antioxidant, is often used to trap reactive electrophiles, forming stable GSH adducts that can be detected by mass spectrometry. nih.gov In the study of Trimethoprim bioactivation, incubations with human liver microsomes in the presence of GSH led to the identification of multiple GSH adducts. nih.gov This finding indicates the formation of more than one type of reactive intermediate from Trimethoprim metabolism. nih.gov

N-acetyl cysteine (NAC) is another nucleophile used in these studies, which serves as a surrogate for GSH and can also form stable adducts. nih.gov The addition of NAC to microsomal incubations of Trimethoprim has been shown to significantly inhibit covalent binding to proteins, suggesting that GSH can protect against this process in vivo. nih.gov The detection of TMP-NAC adducts in the urine of patients treated with Trimethoprim confirms that bioactivation occurs in humans. nih.gov

| Finding | Experimental System | Implication | Reference |

|---|---|---|---|

| NADPH-dependent covalent binding to microsomal proteins. | [14C]TMP with Human Liver Microsomes (HLMs). | Metabolic activation is required for protein adduct formation. | nih.gov |

| Identification of five different GSH adducts. | TMP with HLMs and GSH. | Multiple reactive intermediates are formed, including iminoquinone methide and other quinone-type species. | nih.gov |

| Inhibition of covalent binding by N-acetyl cysteine (NAC). | TMP with HLMs and NAC. | Protein binding likely occurs on sulfhydryl groups of cysteine residues; GSH can play a protective role. | nih.gov |

| Detection of TMP-NAC adducts in patient urine. | Urine samples from children receiving TMP. | Confirms that bioactivation of Trimethoprim occurs in vivo. | nih.gov |

The bioactivation of Trimethoprim is proposed to proceed through the formation of a reactive iminoquinone methide intermediate. nih.gov This pathway is thought to be initiated by the oxidation of the parent drug. The formation of 4-Hydroxy Trimethoprim is a key step, as this metabolite can be further oxidized to highly reactive species. Research indicates that cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2, are involved in producing the reactive intermediates that form GSH adducts. nih.gov

In addition to the primary iminoquinone methide, evidence suggests the formation of other reactive species, such as ortho-quinones and para-quinone methide intermediates, highlighting the complexity of Trimethoprim's bioactivation pathways. nih.gov Understanding these mechanisms is crucial for explaining the rare but serious toxicities associated with the drug. The use of this compound can help to definitively trace the metabolic flux through these bioactivation pathways, clarifying the role of the 4-hydroxy metabolite as a precursor to various reactive electrophiles.

Stable Isotope-Resolved Metabolomics (SIRM) and 13C Flux Analysis

Stable Isotope-Resolved Metabolomics (SIRM) is a cutting-edge approach that combines the use of stable isotope-labeled compounds with high-resolution analytical platforms like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.comresearchgate.net This technique moves beyond providing a static snapshot of metabolite concentrations and instead allows researchers to analyze the dynamic flow, or flux, of atoms through metabolic networks. creative-proteomics.com By introducing a labeled compound and tracking the incorporation of the isotope into downstream metabolites, SIRM can map metabolic pathways, determine reaction rates, and elucidate complex regulatory mechanisms with atomic-level precision. creative-proteomics.comresearchgate.net

In parallel, 13C Metabolic Flux Analysis (13C-MFA) is considered the gold standard for quantitatively measuring intracellular reaction rates. creative-proteomics.com This method involves administering a 13C-labeled substrate, such as [U-13C] glucose, to cells or organisms and then measuring the distribution of the 13C label in various metabolites. creative-proteomics.com13cflux.net Mathematical models are then used to translate these labeling patterns into absolute flux values for dozens of reactions in the central carbon metabolism. creative-proteomics.com13cflux.net

Within this context, this compound is not typically used as a primary tracer to map endogenous metabolic networks, but rather as a critical internal standard for the precise quantification of its unlabeled analogue, 4-Hydroxy Trimethoprim. nucleosyn.com Accurate quantification is a prerequisite for any meaningful flux analysis involving a drug's metabolic pathway.

Tracing Carbon Flow and Biosynthetic Precursors in Metabolic Networks

A primary application of stable isotope labeling is tracing the journey of atoms through biochemical pathways. vanderbilt.eduoup.com When researchers introduce a 13C-labeled nutrient (e.g., glucose or glutamine), the labeled carbon atoms are incorporated into a wide array of downstream metabolites. creative-proteomics.comvanderbilt.edu By analyzing the specific labeling patterns (mass isotopologue distributions) of these products, scientists can definitively trace the flow of carbon and identify which biosynthetic precursors contribute to the formation of a specific compound. oup.com

For instance, a 13C-MFA experiment can reveal the relative contributions of glycolysis and the pentose phosphate (B84403) pathway to the synthesis of nucleotide precursors. creative-proteomics.com This provides invaluable insights into how cells adapt their metabolism under different physiological or pathological conditions.

In drug metabolism studies, this principle is applied to trace the fate of the drug molecule itself. While this compound is the labeled metabolite, its use is intrinsically linked to studies where its parent compound, Trimethoprim, is labeled with 13C. By administering 13C-labeled Trimethoprim, researchers can track the appearance of the 13C atoms in its various metabolites, including 4-Hydroxy Trimethoprim. This allows for the unambiguous mapping of the drug's biotransformation pathways and helps identify previously unknown metabolites. nih.govnih.gov

| Research Question | 13C-Labeling Strategy | Information Gained |

| What is the metabolic fate of Drug X? | Administer 13C-labeled Drug X. | Identification of all metabolites derived from Drug X. |

| Which endogenous pathways does Drug X interact with? | Administer 13C-labeled glucose alongside unlabeled Drug X. | Changes in cellular metabolic fluxes in response to the drug. |

| What is the rate of formation of Metabolite Y? | Use 13C-labeled Metabolite Y as an internal standard. | Accurate quantification of the unlabeled metabolite's concentration. |

Quantitative Metabolic Flux Analysis (MFA)

Quantitative Metabolic Flux Analysis (MFA) is a powerful tool for investigating the rates of metabolic reactions within a biological system under a steady state. 13cflux.netcreative-proteomics.com 13C-MFA, specifically, provides a detailed, quantitative map of cellular metabolic activity by tracking the redistribution of 13C isotopes from a labeled substrate throughout the metabolic network. creative-proteomics.com13cflux.net The measured labeling patterns in metabolites like amino acids or organic acids provide a set of constraints that are used to solve for the unknown flux values in a computational model of the cell's metabolism. creative-proteomics.com

This quantitative approach has been widely applied in metabolic engineering and disease research to:

Identify metabolic bottlenecks in production strains. vanderbilt.edu

Understand the metabolic reprogramming in cancer cells. creative-proteomics.com

Characterize the metabolic phenotype of different organisms. 13cflux.net

The accuracy of any MFA model is critically dependent on the precise measurement of metabolite concentrations and their labeling patterns. nih.gov This is where a stable isotope-labeled internal standard like this compound becomes indispensable. In studies designed to quantify the flux through the specific pathway leading to 4-Hydroxy Trimethoprim, the 13C3-labeled version is added to biological samples during preparation. Because the labeled standard is chemically identical to the unlabeled analyte, it co-elutes during chromatography and experiences the same ionization efficiency in the mass spectrometer. nih.gov This allows it to correct for sample loss during extraction and for variations in instrument response (matrix effects), ensuring highly accurate and precise quantification of the target metabolite. researchgate.net

De Novo Metabolite Identification and Annotation in Untargeted Metabolomics

A major challenge in untargeted metabolomics—the comprehensive analysis of all metabolites in a sample—is the confident identification of unknown compounds. nih.govfrontiersin.org Mass spectrometry detects thousands of features, but many of these are background noise, artifacts, or non-biological contaminants. frontiersin.org

13C labeling provides a robust solution to this problem. nih.govnih.gov When cells are grown in media containing 13C-labeled precursors, all endogenously synthesized metabolites will incorporate 13C atoms. nih.gov This creates a characteristic isotopic signature. For example, a compound with six carbon atoms will appear in the mass spectrum as a cluster of peaks (M+0, M+1, ... M+6), with the M+6 peak being the most abundant if the labeling is uniform. This unique pattern makes it possible to distinguish true, biologically synthesized metabolites from unlabeled background compounds. nih.gov Furthermore, this labeling strategy can reveal the exact number of carbon atoms in a metabolite, which significantly constrains the possibilities when determining its molecular formula. nih.govfrontiersin.org

While 4-Hydroxy Trimethoprim is a known metabolite, the principles of using labeled compounds are central to discovering and annotating new or unexpected drug metabolites. In an untargeted analysis of a sample from a subject given Trimethoprim, the presence of a suspected metabolite can be confirmed by comparing its fragmentation pattern and chromatographic retention time to a synthesized standard. The availability of this compound provides an unambiguous reference point to confirm the identity of the unlabeled metabolite in a complex biological matrix.

Computational and Bioinformatic Approaches in 4 Hydroxy Trimethoprim 13c3 Research

Data Processing and Computational Analysis for Isotope-Labeled Datasets

Mass spectrometry (MS) coupled with liquid chromatography (LC) is a primary analytical technique for studying isotope-labeled compounds. The resulting data, however, is vast and complex, necessitating advanced computational methods for processing and analysis. The core challenge lies in accurately detecting and quantifying the isotopically labeled species amidst a complex biological matrix.

The analysis of data from studies using 4-Hydroxy Trimethoprim-13C3 involves the detection of isotopomers—molecules that differ only in their isotopic composition. Automated algorithms are crucial for identifying the characteristic patterns of these labeled compounds in mass spectra. These algorithms typically function by searching for predefined mass shifts corresponding to the isotopic label (in this case, +3 Da due to the three 13C atoms) between the labeled compound and its unlabeled counterpart.

Key algorithmic approaches include:

Isotope Pattern Matching: These algorithms compare the experimentally observed isotopic distribution of a potential metabolite with a theoretically calculated pattern. The presence of a 13C3 label in 4-Hydroxy Trimethoprim (B1683648) will alter the natural isotopic pattern in a predictable way, which these algorithms can detect.

Paired Peak Detection: This method specifically searches for pairs of peaks in the mass spectrum that are separated by the known mass difference of the isotopic label. For this compound, the algorithm would look for a corresponding unlabeled 4-Hydroxy Trimethoprim peak at a mass difference of approximately 3.009 Da.

Retention Time Correlation: To reduce false positives, these algorithms also require that the paired peaks have co-eluting or very similar retention times, as the isotopic labeling has a negligible effect on chromatographic behavior.

Once detected, the relative quantification of labeled and unlabeled species is performed by comparing the integrated peak areas of their respective mass signals. This ratio provides insights into the extent of metabolic conversion and the dynamics of the biological processes being studied.

Software platforms are indispensable for managing the large datasets generated in metabolomics studies involving isotope-labeled compounds. XCMS is a widely used open-source software package for untargeted metabolomics data processing. It automates the key steps of peak-picking, retention time correction, and data alignment.

The typical workflow using a platform like XCMS involves:

Peak-Picking: The software identifies potential chromatographic peaks in the raw LC/MS data based on their shape and signal-to-noise ratio.

Retention Time Correction: It corrects for variations in retention times between different samples, which is crucial for accurate comparison.

Data Alignment: The software aligns the corresponding peaks across multiple samples to create a comprehensive data matrix of features (defined by a unique mass-to-charge ratio and retention time) and their intensities in each sample.

For isotope-labeled datasets, extensions to standard software have been developed. For instance, X13CMS is an extension of XCMS specifically designed to automatically find and report isotopologue groups in the processed data. It uses the output from XCMS to systematically search for features that correspond to the expected mass shifts of the isotopic label, thereby facilitating the global tracking of labeled metabolites derived from this compound.

| Software/Tool | Primary Function | Relevance to this compound Research |

|---|---|---|

| XCMS | Peak detection, retention time correction, and alignment of LC/MS data. | Processes raw analytical data to identify and quantify all metabolic features, including the labeled compound and its downstream metabolites. |

| X13CMS | An extension of XCMS for the automated detection of isotopologue groups. | Specifically designed to identify and group the 13C-labeled species with their unlabeled counterparts, enabling targeted analysis of the labeled compound's fate. |

| CAMERA | Annotation of isotope peaks, adducts, and fragments in LC/MS data. | Helps in the characterization of the detected mass signals, aiding in the confirmation of the identity of this compound and its metabolites. |

In Silico Substructure Prediction and Metabolite Annotation Tools

In silico (computer-based) tools play a vital role in predicting the potential metabolites of a compound before or in conjunction with experimental analysis. For this compound, these tools can predict further metabolic transformations, helping to guide the search for downstream metabolites in experimental data. These prediction tools generally fall into two categories:

Knowledge-based systems: These systems, such as Meteor Nexus , use a curated database of known biotransformation reactions. They apply these rules to the structure of the parent compound (in this case, 4-Hydroxy Trimethoprim) to generate a list of probable metabolites.

Machine learning and quantum mechanics-based models: Tools like Semeta and MetaSite use sophisticated models to predict the sites on a molecule that are most likely to be metabolized by specific enzymes, such as Cytochrome P450s. They can predict the regioselectivity of metabolic reactions and the structure of the resulting products with high precision.

These tools can generate a list of potential metabolites with their predicted chemical structures. This information is then used to create a "suspect list" for targeted searching within the processed LC/MS data. The annotation of experimental peaks is then performed by matching their accurate mass and fragmentation patterns (from tandem mass spectrometry, MS/MS) with the predicted structures.

| Prediction Tool | Methodology | Predicted Transformations for 4-Hydroxy Trimethoprim |

|---|---|---|

| Meteor Nexus | Knowledge-based expert system | Predicts further oxidation, demethylation, or conjugation reactions based on known metabolic rules. |

| Semeta | Quantum mechanics and machine learning | Identifies sites susceptible to further metabolism by Phase I and Phase II enzymes and predicts the resulting structures. |

| MetaSite | Pseudo-docking and knowledge-based approach | Predicts the most likely sites of metabolism by specific cytochrome P450 isoforms. |

| BioTransformer | Knowledge-based and machine learning | Simulates metabolism by various systems, including human enzymes and gut microbiota. |

Physiologically Based Pharmacokinetic (PBPK) Modeling Methodologies for Labeled Compounds

Physiologically Based Pharmacokinetic (PBPK) modeling is a mathematical approach used to simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. These models are composed of compartments representing different organs and tissues, interconnected by blood flow. The use of data from studies with labeled compounds like this compound is invaluable for developing and validating robust PBPK models.

The development of a PBPK model begins with the collection of compound-specific data, much of which is derived from in vitro experiments. For this compound, this would include:

Physicochemical properties: Parameters such as molecular weight, pKa, and logP are essential inputs.

In vitro metabolism data: Data from experiments with human liver microsomes or recombinant enzymes are used to determine the rates of metabolic clearance and to identify the enzymes responsible for the further metabolism of 4-Hydroxy Trimethoprim. Studies using the 13C3-labeled compound can precisely trace the formation of subsequent metabolites.

Distribution data: In vitro assays are used to determine the extent of plasma protein binding and the tissue-to-plasma partition coefficients, which govern how the compound distributes throughout the body's tissues.

This information is integrated into the PBPK model to simulate the compound's pharmacokinetic profile. The data from human studies with the labeled compound can then be used to refine and validate the model's predictions.

The development of a PBPK model for a compound like this compound follows a structured process:

Model Building: A whole-body PBPK model is constructed using software such as PK-Sim® or GastroPlus™. This involves defining the physiological parameters of the virtual population (e.g., organ volumes, blood flow rates) and inputting the drug-specific parameters gathered from in vitro studies.

Model Refinement: The initial model is often refined by comparing its predictions to observed clinical data. For instance, if the model underpredicts the clearance of the compound, the metabolic parameters might be adjusted based on further in vitro experiments or by fitting the model to clinical pharmacokinetic data.

Model Validation: The predictive performance of the final model is rigorously evaluated by comparing its simulations against a separate set of clinical data that was not used in the model development. A successful validation demonstrates that the model can accurately predict the compound's behavior under different conditions.

Data from studies using this compound is particularly powerful for model validation, as it allows for the simultaneous tracking of the parent compound and its metabolites, providing a more detailed picture of its disposition and confirming the metabolic pathways included in the model.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.